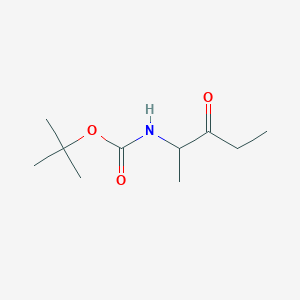

(1-Methyl-2-oxo-butyl)-carbamic acid tert-butyl ester

Description

(1-Methyl-2-oxo-butyl)-carbamic acid tert-butyl ester is a carbamate-protected amine derivative characterized by a branched butyl chain featuring a methyl group at position 1 and a ketone (oxo) group at position 2. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where tert-butyl carbamates are widely employed for amine protection due to their stability under various reaction conditions . These analogs highlight the versatility of tert-butyl carbamates in tuning reactivity, solubility, and biological activity.

Properties

IUPAC Name |

tert-butyl N-(3-oxopentan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-6-8(12)7(2)11-9(13)14-10(3,4)5/h7H,6H2,1-5H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLRABZSWOBOIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-2-oxo-butyl)-carbamic acid tert-butyl ester typically involves the reaction of tert-butyl carbamate with a suitable precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ester bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-2-oxo-butyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Scientific Research Applications of (1-Methyl-2-oxo-butyl)-carbamic acid tert-butyl ester

This compound is an organic compound used as a building block in organic synthesis and as a reagent in various chemical reactions. It has applications across chemistry, biology, and industry.

Applications

- Chemistry It is a building block in organic synthesis. It is also a reagent in chemical reactions.

- Biology It can be used to study enzyme mechanisms and as a probe in biochemical assays.

- Industry It is used to produce specialty chemicals and materials.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

- Oxidation It can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate and chromium trioxide.

- Reduction Reduction reactions can convert the ester group into alcohols or other reduced forms using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution The ester group can be substituted with other functional groups under appropriate conditions via nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

The biological activity of this compound is attributed to its ability to undergo hydrolysis, which releases active intermediates that can modulate enzyme activity. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of their functions. The compound's structure also allows it to engage in π-π interactions with aromatic residues in proteins, influencing its biological effects.

Case Studies

- Inhibition of Enzymatic Activity This compound can effectively inhibit certain serine hydrolases involved in metabolic pathways by binding covalently to the active site serine residue, leading to significant reductions in enzymatic activity.

- Pharmacokinetics and Bioavailability Research suggests that this compound maintains stability under physiological conditions and is effectively absorbed when administered orally, indicating its potential as a prodrug or delivery system for other bioactive compounds.

Mechanism of Action

The mechanism by which (1-Methyl-2-oxo-butyl)-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogs

Key Comparative Insights

Chain Length and Branching

- The ethyl-chain analog (C8H15NO3) is smaller and less sterically hindered than the butyl derivative, favoring reactions requiring rapid kinetics, such as enzymatic transformations .

- The brominated propyl analog (C9H16BrNO3) introduces a reactive halogen for cross-coupling reactions, a feature absent in the non-halogenated target compound .

Electronic Effects

- Electron-withdrawing groups (e.g., trifluoroethyl in C9H15F3N2O3) increase electrophilicity at the carbamate carbonyl, facilitating nucleophilic attacks in peptide coupling .

- Aromatic substituents (e.g., phenyl in C15H20ClNO3) enhance π-π stacking interactions, critical for binding in drug-receptor systems .

Stereochemical Considerations

- Chiral centers in compounds like the (S)-bromopropyl derivative (170876-69-4) and (R)-ethyl analog (C8H15NO3) underscore the role of stereochemistry in biological activity and synthetic pathways .

Stability and Reactivity

- Cyclopropyl-containing analogs (e.g., C10H17NO3) exhibit enhanced ring strain, increasing reactivity in cycloaddition reactions compared to linear-chain derivatives .

Pharmaceutical Intermediates

- The chloro-phenyl derivative (102123-74-0) is pivotal in synthesizing protease inhibitors, demonstrating how bulky aromatic groups improve target specificity .

- Trifluoroethyl-substituted carbamates (C9H15F3N2O3) show increased blood-brain barrier penetration, making them valuable in neuropharmaceuticals .

Biological Activity

(1-Methyl-2-oxo-butyl)-carbamic acid tert-butyl ester is a compound that has garnered interest in various fields of research, particularly in medicinal chemistry and biochemistry. Its unique structure, featuring a carbamate group and a tert-butyl ester, allows it to interact with biological systems in diverse ways. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in scientific research, and relevant case studies.

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with suitable precursors under basic conditions. Common reagents include sodium hydride or potassium carbonate, with solvents such as dichloromethane facilitating the reaction at room temperature or slightly elevated temperatures.

The biological activity of this compound is primarily attributed to its ability to undergo hydrolysis, releasing active intermediates that can modulate enzyme activity. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of their functions. Furthermore, the compound's structure allows it to engage in π-π interactions with aromatic residues in proteins, influencing its biological effects.

1. Medicinal Chemistry

The compound has been explored for its potential as a biochemical probe and as a building block in drug development. Its reactivity makes it suitable for designing enzyme inhibitors and other therapeutic agents.

2. Enzyme Mechanisms

This compound has been utilized in studies investigating enzyme mechanisms, particularly those involving serine hydrolases. Its ability to form covalent bonds with enzyme active sites allows researchers to study the dynamics of enzyme inhibition and modification .

3. Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and materials due to its unique reactivity profile.

Case Study 1: Inhibition of Enzymatic Activity

A study demonstrated that this compound effectively inhibited certain serine hydrolases involved in metabolic pathways. The compound was shown to bind covalently to the active site serine residue, leading to significant reductions in enzymatic activity, which highlights its potential as an inhibitor in therapeutic contexts .

Case Study 2: Pharmacokinetics and Bioavailability

Research into the pharmacokinetic properties of this compound revealed that it maintains stability under physiological conditions while being effectively absorbed when administered orally. This stability suggests potential for use as a prodrug or delivery system for other bioactive compounds .

Comparative Analysis

| Compound | Mechanism of Action | Biological Activity | Applications |

|---|---|---|---|

| This compound | Covalent modification of enzymes | Enzyme inhibition, biochemical probing | Drug development, industrial synthesis |

| Ethyl 2-oxo-4-phenylbutyrate | Similar structure but different activity profile | Moderate enzyme inhibition | Organic synthesis |

| Phenylglyoxal derivatives | Different substituents affect reactivity | Varies widely based on structure | Diverse synthetic applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.